

Unraveling the Synthesis of Sofosbuvir Impurity F: A Technical Guide

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Compound of Interest

Compound Name: Sofosbuvir impurity F

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This in-depth technical guide provides a comprehensive overview of the synthesis pathway for **Sofosbuvir impurity F**, a known related substance of the direct-acting antiviral agent Sofosbuvir. Understanding the formation of such impurities is critical for the development of robust manufacturing processes and ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Unveiling the Identity of Sofosbuvir Impurity F

Sofosbuvir impurity F is chemically identified as Sofosbuvir 3',5'-Bis-O-Phosphoramidate. This structure suggests a dimeric linkage involving two Sofosbuvir-related molecules connected via a phosphoramidate bond. Key identifying information for this impurity is summarized in the table below.

Parameter	Value
Chemical Name	Sofosbuvir 3',5'-Bis-O-Phosphoramidate
CAS Number	1337482-17-3
Molecular Formula	C34H45FN4O13P2
Molecular Weight	798.69 g/mol

A Six-Step Synthesis Pathway to Sofosbuvir

Impurity F

A patented six-step synthesis method provides a viable route to obtain **Sofosbuvir impurity F** with a high degree of purity, reportedly exceeding 99%.^[1] This pathway, while not explicitly stated to produce "Impurity F" in the patent, describes the synthesis of a significant Sofosbuvir impurity. The following sections detail the experimental protocols for each step of this synthesis.

Experimental Protocols

The following methodologies are based on the procedures outlined in patent CN114539337A.^[1]

Step 1: Synthesis of Intermediate II

- Reaction: Intermediate I is reacted with a suitable base to yield Intermediate II.
- Reagents and Conditions:
 - Base: Triethylamine is used as the base.
 - Molar Ratio: The molar ratio of Intermediate I to triethylamine is in the range of 1:3 to 1:5.
 - Reaction Time: The reaction is carried out for a period of 10 to 16 hours.

Step 2: Synthesis of Intermediate III

- Reaction: Intermediate II undergoes a reaction with an acid to form Intermediate III.
- Reagents and Conditions:
 - Acid: Acetic acid is the preferred acid for this step.
 - Molar Ratio: The molar ratio of Intermediate II to acetic acid is between 1:2 and 1:4.
 - Reaction Time: The reaction duration is 1 to 10 hours.

Step 3: Synthesis of Intermediate IV

- Reaction: Intermediate III is treated with a base to produce Intermediate IV.
- Reagents and Conditions:
 - Base: Potassium tert-butoxide is utilized as the base.
 - Molar Ratio: The molar ratio of Intermediate III to potassium tert-butoxide is in the range of 1:3 to 1:5.
 - Reaction Time: The reaction is conducted for 8 to 16 hours.

Step 4: Synthesis of Intermediate V

- Reaction: Intermediate IV is reacted with benzoyl chloride in the presence of a base to yield Intermediate V.
- Reagents and Conditions:
 - Base: Triethylamine is used as the base.
 - Reagents: Benzoyl chloride is the acylating agent.
 - Molar Ratios:
 - Intermediate IV to triethylamine: 1:2 to 1:5.
 - Intermediate IV to benzoyl chloride: 1:2 to 1:4.
 - Reaction Time: The reaction time is between 8 and 16 hours.

Step 5: Synthesis of Intermediate VI

- Reaction: This step involves the reaction of Intermediate V under specific conditions to form Intermediate VI. The patent claims do not provide specific details on the reagents for this step, suggesting a possible rearrangement or deprotection.

Step 6: Synthesis of Sofosbuvir Impurity

- **Reaction:** The final step involves the conversion of Intermediate VI to the target Sofosbuvir impurity in the presence of a base.
- **Reagents and Conditions:**
 - **Base:** Potassium carbonate is the preferred base.
 - **Molar Ratio:** The molar ratio of Intermediate VI to potassium carbonate is in the range of 1:3 to 1:6.
 - **Reaction Time:** The reaction is carried out for a duration of 8 to 14 hours.

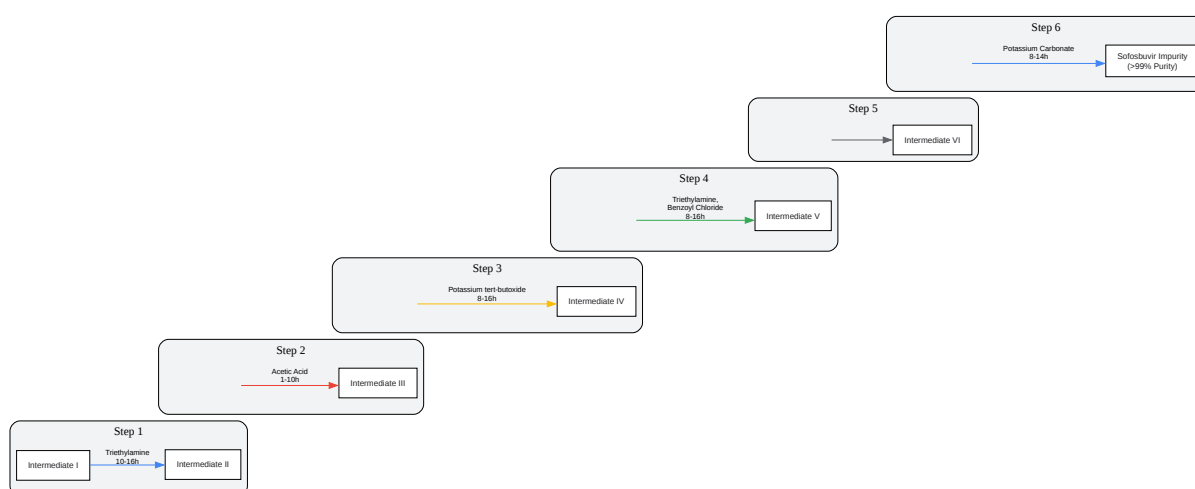
Summary of Reaction Conditions

The following table summarizes the key parameters for each step in the synthesis of the Sofosbuvir impurity.

Step	Starting Material	Key Reagents	Molar Ratios	Reaction Time	Product
1	Intermediate I	Triethylamine	1:3 to 1:5	10-16 hours	Intermediate II
2	Intermediate II	Acetic Acid	1:2 to 1:4	1-10 hours	Intermediate III
3	Intermediate III	Potassium tert-butoxide	1:3 to 1:5	8-16 hours	Intermediate IV
4	Intermediate IV	Triethylamine , Benzoyl Chloride	1:2-1:5 (base), 1:2-1:4 (benzoyl chloride)	8-16 hours	Intermediate V
5	Intermediate V	-	-	-	Intermediate VI
6	Intermediate VI	Potassium Carbonate	1:3 to 1:6	8-14 hours	Sofosbuvir Impurity

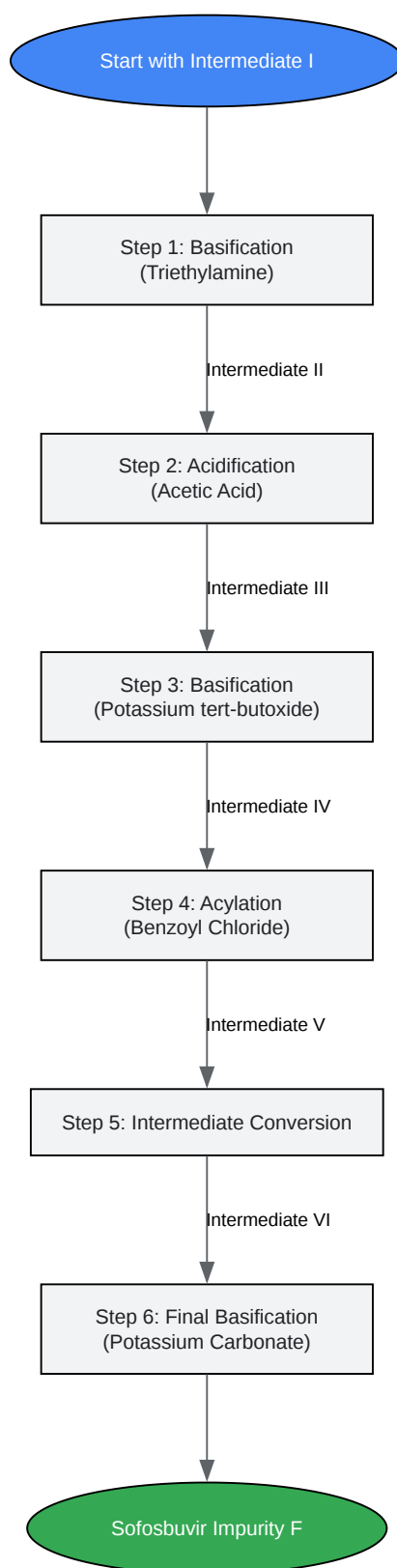
Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the six-step synthesis process for the Sofosbuvir impurity.



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Caption: Six-step synthesis pathway for a Sofosbuvir impurity.



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Caption: Logical workflow of the impurity synthesis.

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References

- 1. CN114539337A - Preparation method of Sofosbuvir impurity - Google Patents [patents.google.com]
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